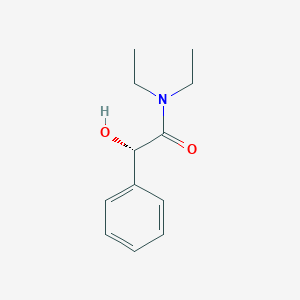
(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide
Overview
Description
(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide is a chiral compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a hydroxyl group, a phenyl ring, and two ethyl groups attached to the nitrogen atom. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide typically involves the reaction of (S)-2-hydroxy-2-phenylacetic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:
Activation of the carboxylic acid group: This can be achieved using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Amidation reaction: The acyl chloride is then reacted with diethylamine in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are commonly used.
Major Products Formed
Oxidation: Formation of (S)-N,N-Diethyl-2-oxo-2-phenylacetamide or (S)-N,N-Diethyl-2-carboxy-2-phenylacetamide.
Reduction: Formation of (S)-N,N-Diethyl-2-hydroxy-2-phenylethylamine.
Substitution: Formation of substituted phenyl derivatives, such as (S)-N,N-Diethyl-2-hydroxy-2-(4-nitrophenyl)acetamide.
Scientific Research Applications
(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl group and amide functionality allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-N,N-Diethyl-2-hydroxy-2-phenylacetamide: The enantiomer of the compound with different stereochemistry.
N,N-Diethyl-2-hydroxy-2-phenylacetamide: The racemic mixture containing both (S) and ® enantiomers.
N,N-Dimethyl-2-hydroxy-2-phenylacetamide: A structurally similar compound with methyl groups instead of ethyl groups.
Uniqueness
(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide is unique due to its specific (S) configuration, which can result in different biological activities compared to its ® enantiomer or racemic mixture. The presence of ethyl groups also distinguishes it from similar compounds with different alkyl substituents, potentially leading to variations in reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(2S)-N,N-diethyl-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLCWYBQDGCVQE-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














